

An In-depth Technical Guide to the Solubility of CZC-8004

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CZC-8004	
Cat. No.:	B023758	Get Quote

This technical guide provides a comprehensive overview of the solubility of **CZC-8004**, a potent pan-kinase inhibitor. The information is tailored for researchers, scientists, and professionals involved in drug development and discovery. This document compiles available data on its solubility in various solvents, outlines a standard experimental protocol for solubility determination, and illustrates its mechanism of action through a signaling pathway diagram.

Chemical Properties of CZC-8004

Synonyms: Dianilinopyrimidine-01, CZC-00008004[1][2]

Molecular Formula: C₁₇H₁₆FN₅[1]

Molecular Weight: 309.34 g/mol [3]

CAS Number: 916603-07-1[1]

Quantitative Solubility Data

The solubility of **CZC-8004** has been determined in several common laboratory solvents. The following table summarizes the available quantitative data, providing a comparative reference for solubility in different media.



Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Notes
DMSO	77.5[2][3]	250.53[2][3]	May require warming to 37°C and ultrasonication to achieve higher solubility. It is also noted that hygroscopic DMSO can significantly impact solubility; using newly opened DMSO is recommended.[2][3]
DMSO	5[1]	16.16	-
DMF	2[1]	6.47	-
DMSO:PBS (pH 7.2) (1:1)	0.5[1]	1.62	-
Ethanol	0.1[1]	0.32	-

Experimental Protocol for Solubility Determination

While specific experimental details for the cited **CZC-8004** solubility data are not exhaustively provided in the source materials, a generally accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[4][5] This protocol is a standard in pharmaceutical and chemical research.[4]

The Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility due to its reliability for compounds with low solubility.[5]

1. Preparation of a Saturated Solution:



- An excess amount of the solid compound (CZC-8004) is added to a known volume of the desired solvent in a sealed container, such as a glass vial or flask.[4]
- The container is then agitated, for instance, by using a shaker or a magnetic stirrer, at a constant temperature for an extended period, typically 24-72 hours. This ensures that the solution reaches equilibrium between the dissolved and undissolved solute.[4]

2. Phase Separation:

- Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution.[4]
- This is commonly done through centrifugation, followed by careful filtration of the supernatant using a chemically inert filter, such as a PTFE syringe filter, that does not absorb the solute.[4]

3. Quantification of the Solute:

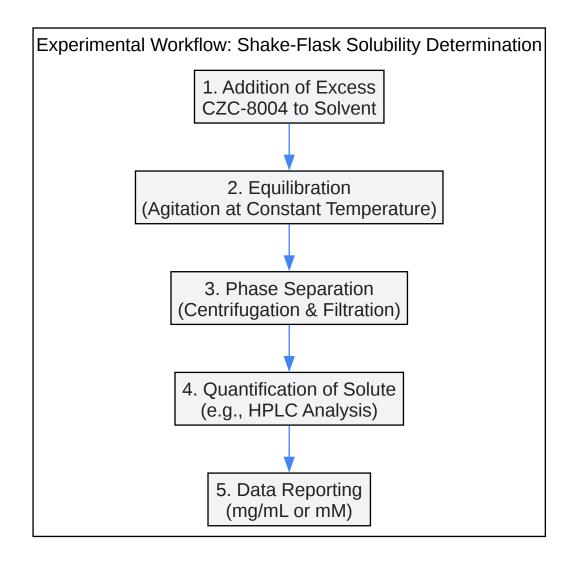
- The concentration of the dissolved compound in the clear, filtered, saturated solution is then measured using a suitable analytical technique.[4]
- High-Performance Liquid Chromatography (HPLC) is a frequently used and accurate method for this purpose.[4]
- To ensure precise quantification, a calibration curve is created using standard solutions of the compound at known concentrations.[4]

4. Data Reporting:

• The solubility is typically reported in units of mass per volume (e.g., mg/mL) or as molarity (mol/L) at the specified temperature.[4]

A visual representation of this generalized workflow is provided below.





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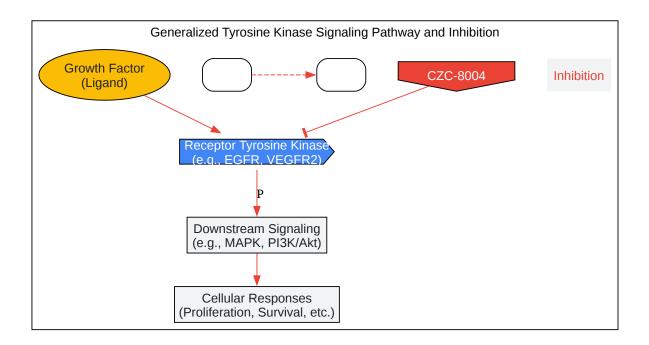
A generalized workflow for determining equilibrium solubility using the shake-flask method.[4]

Mechanism of Action and Signaling Pathway

CZC-8004 is characterized as a pan-kinase inhibitor, demonstrating activity against a broad range of tyrosine kinases.[1][3] It has been shown to bind to several kinases, including ABL, BTK, FAK, FER, JAK1, SRC, SYK, TEC, TNK1, TYK2, and YES.[1] Furthermore, it inhibits EGFR and VEGFR2 with IC50 values of 650 nM and 437 nM, respectively.[2] Kinase inhibitors often function by blocking the ATP binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction pathways that are crucial for cell proliferation and survival.[6]



The following diagram illustrates the general mechanism of action for a tyrosine kinase inhibitor like **CZC-8004**.



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Inhibition of receptor tyrosine kinase signaling by CZC-8004.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of CZC-8004]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b023758#czc-8004-solubility-in-dmso-and-other-solvents]

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